N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound characterized by its unique structure, which includes an iodophenyl group attached to a pyrazole ring
Properties
IUPAC Name |
N-(2-iodophenyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10IN3O/c1-15-10(6-7-13-15)11(16)14-9-5-3-2-4-8(9)12/h2-7H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIWFSJJZGUKFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10IN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-iodophenylamine with 1-methyl-1H-pyrazole-5-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as Grignard reagents and organolithium compounds, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Iodophenol derivatives
Reduction: Pyrazoline derivatives
Substitution: Alkyl or aryl-substituted pyrazole derivatives
Scientific Research Applications
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.
Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-iodophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
N-(2-iodophenyl)formamide
N-(2-iodophenyl)acetamide
N-(2-iodophenyl)benzamide
These compounds share the iodophenyl group but differ in their amide substituents, leading to variations in their chemical properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
